molecular formula C4H2F2N2 B1360292 3,6-Difluoropyridazine CAS No. 33097-39-1

3,6-Difluoropyridazine

Cat. No.: B1360292
CAS No.: 33097-39-1
M. Wt: 116.07 g/mol
InChI Key: RVECZHFENFMRHJ-UHFFFAOYSA-N
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Description

3,6-Difluoropyridazine: is a heterocyclic compound with the molecular formula C4H2F2N2 . It belongs to the class of pyridazines, which are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The presence of fluorine atoms at positions 3 and 6 in the pyridazine ring imparts unique chemical and physical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoropyridazine typically involves the fluorination of pyridazine derivatives. One common method is the reaction of 3,6-dichloropyridazine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by fluorine atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The crude product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3,6-Difluoropyridazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can be oxidized to form pyridazine N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of this compound can yield dihydropyridazine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products:

Scientific Research Applications

Chemistry: 3,6-Difluoropyridazine is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can be used to probe biological pathways and understand the role of specific enzymes in disease processes .

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anticancer, antiviral, and antibacterial activities. The presence of fluorine atoms often enhances the biological activity and metabolic stability of these compounds .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its derivatives are explored for their potential as herbicides, fungicides, and advanced materials with unique properties .

Mechanism of Action

The mechanism of action of 3,6-Difluoropyridazine and its derivatives involves interaction with specific molecular targets such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This can result in the disruption of key biological pathways, making the compound effective in therapeutic applications .

Comparison with Similar Compounds

  • 3,6-Dichloropyridazine
  • 3,6-Dibromopyridazine
  • 3,6-Diiodopyridazine

Comparison: 3,6-Difluoropyridazine is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties compared to its halogenated analogs. Fluorine atoms are highly electronegative and can significantly influence the reactivity and stability of the compound. This makes this compound more suitable for certain applications, such as in medicinal chemistry, where fluorine substitution can enhance the biological activity and metabolic stability of drug candidates .

Properties

IUPAC Name

3,6-difluoropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F2N2/c5-3-1-2-4(6)8-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVECZHFENFMRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186755
Record name Pyridazine, 3,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33097-39-1
Record name Pyridazine, 3,6-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033097391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridazine, 3,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Difluoropyridazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 3,6-difluoropyridazine in agricultural chemistry?

A1: this compound serves as a valuable starting material for synthesizing various 3-aryloxy-6-chloropyridazines and 3-aryloxy-6-fluoropyridazines []. These synthesized compounds have shown promising herbicidal activity against Brassica napus and Echinochloa crus-gall []. For instance, compounds (Ⅲ_3), (Ⅲ_8), and (Ⅳ_2) exhibited significant inhibition against E. crus-gall at a concentration of 100 μg/mL, demonstrating their potential as herbicides [].

Q2: How is the crystal structure of this compound derivatives characterized?

A2: The crystal structure of 3-Benz­yl­oxy-6-fluoro­pyridazine, a derivative synthesized from 3,6-difluoro­pyridazine, has been analyzed []. The asymmetric unit reveals two independent molecules with almost identical geometry []. These molecules are connected through weak intermolecular C—H⋯F hydrogen bonds and C—H⋯π interactions within the crystal structure []. This structural information provides insights into the molecular packing and potential interactions of this compound derivatives.

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